2-(Trifluoromethyl)propionaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Due to the presence of the trifluoromethyl group (CF3), 2-TFMP can act as a versatile building block in organic synthesis. The CF3 group is electron-withdrawing, influencing the reactivity of the aldehyde carbonyl group. This property allows 2-TFMP to participate in various reactions for the formation of complex molecules. For instance, a study describes its use in the synthesis of fluorinated heterocycles, which are ring-shaped molecules containing elements other than carbon [PubChem, National Institutes of Health (.gov) - 2-(Trifluoromethyl)propionaldehyde, CID 2782188, ].

Fluorinated Materials Research

The presence of fluorine atoms can endow materials with unique properties. Researchers are exploring 2-TFMP as a potential precursor for the synthesis of novel fluorinated materials. The trifluoromethyl group can be strategically incorporated into polymers or other materials, potentially influencing their properties like thermal stability, electrical conductivity, or biocompatibility [ScienceDirect - Fluorinated polymers, ].

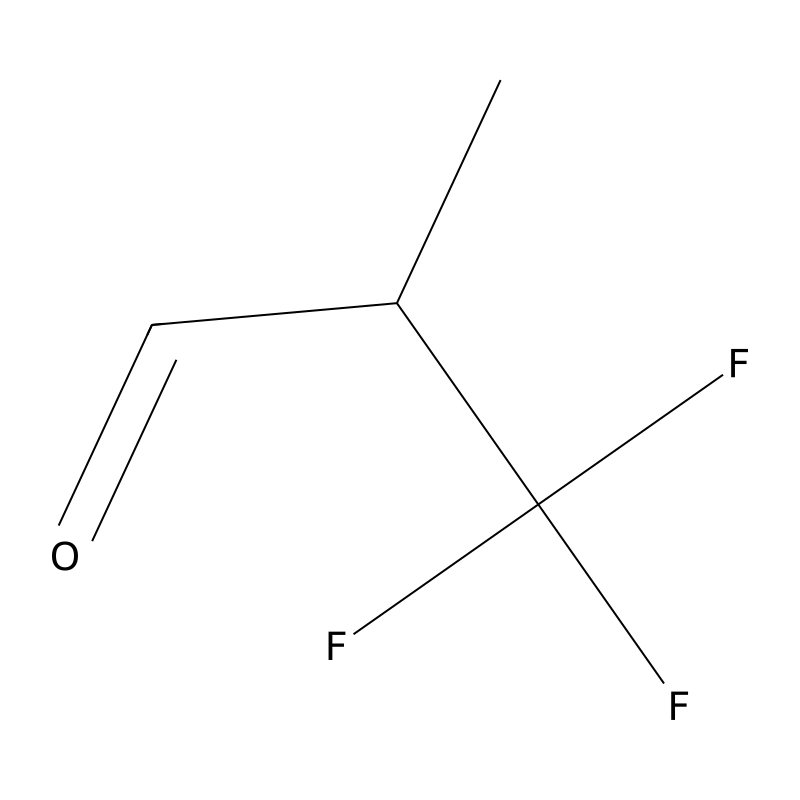

2-(Trifluoromethyl)propionaldehyde is a fluorinated organic compound characterized by the presence of a trifluoromethyl group (-CF₃) attached to a propionaldehyde structure. Its molecular formula is C₄H₅F₃O, and it features a carbonyl group (-CHO) that defines its aldehyde functionality. The compound is notable for its unique properties stemming from the electronegative trifluoromethyl group, which influences its reactivity and interactions with biological systems.

- Nucleophilic Addition: The carbonyl carbon can react with nucleophiles, leading to the formation of alcohols or other derivatives.

- Oxidation: It can be oxidized to form carboxylic acids.

- Condensation Reactions: It may undergo condensation with amines or other nucleophiles to produce imines or similar compounds.

A study reported that this compound can react with oxygen atoms generated from nitrous oxide decomposition, yielding addition products such as 2-(trifluoromethyl)-propylene oxide and 2-(trifluoromethyl)propionaldehyde itself under specific conditions .

Several methods have been developed for synthesizing 2-(trifluoromethyl)propionaldehyde:

- Fluoroolefin Reactions: The compound can be synthesized through reactions involving fluoroolefins under controlled conditions, such as the reaction with oxygen atoms .

- Direct Fluorination: Another approach involves the direct fluorination of propionaldehyde derivatives using fluorinating agents.

These methods allow for the selective introduction of the trifluoromethyl group while maintaining the aldehyde functionality.

2-(Trifluoromethyl)propionaldehyde finds applications in various fields:

- Synthetic Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: The compound may be utilized in developing fluorinated polymers or materials with enhanced properties.

Its unique chemical structure makes it valuable for creating compounds with specific reactivity patterns.

Several compounds share structural similarities with 2-(trifluoromethyl)propionaldehyde, particularly those containing trifluoromethyl groups or aldehyde functionalities. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(Trifluoromethyl)phenylpropenal | C₁₃H₉F₃O | Contains a phenyl group and is used in organic synthesis. |

| 2-Trifluoromethyl-2-propanol | C₄H₉F₃O | A fluorinated alcohol that can be synthesized from similar precursors. |

| Trifluoroacetaldehyde | C₂H₂F₃O | A simpler aldehyde that also contains a trifluoromethyl group but lacks additional carbon atoms. |

The uniqueness of 2-(trifluoromethyl)propionaldehyde lies in its specific carbon chain length and the position of the trifluoromethyl group relative to the aldehyde functionality, which may affect its reactivity and application potential compared to these similar compounds.

Systematic Nomenclature

The IUPAC name for this compound is 3,3,3-trifluoro-2-methylpropanal, which reflects its structural features:

- A three-carbon propane backbone.

- A trifluoromethyl group ($$-\text{CF}_3$$) at the third carbon.

- A methyl group ($$-\text{CH}_3$$) at the second carbon.

- An aldehyde functional group ($$-\text{CHO}$$) at the first carbon.

Alternative names include 2-(trifluoromethyl)propanal and 2-methyl-3,3,3-trifluoropropanal, both of which emphasize the positional relationship between the substituents.

Structural Analysis

The molecule’s structure has been confirmed through spectroscopic methods:

- NMR Spectroscopy:

- Infrared Spectroscopy:

The trifluoromethyl group induces significant electron withdrawal, polarizing the aldehyde moiety and enhancing its electrophilicity. This electronic effect is critical in reactions such as nucleophilic additions and cross-couplings.

Comparative Bond Properties

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| C=O | 1.21 | 120 (C–C=O) |

| C–CF$$_3$$ | 1.54 | 109.5 (tetrahedral) |

Note: Computational studies suggest shortened C=O bond lengths due to conjugation with the electron-deficient CF$$_3$$ group.

Historical Context of Fluorinated Aldehyde Synthesis

Early Developments (Pre-2000)

The synthesis of fluorinated aldehydes emerged in the mid-20th century alongside advances in fluorination techniques. Initial methods relied on halogen-exchange reactions, such as the Swarts reaction, where chlorine atoms in aldehydes were replaced with fluorine using antimony trifluoride. However, these approaches suffered from low selectivity and harsh conditions.

Catalytic Breakthroughs (2000–2010)

The development of transition-metal catalysts revolutionized fluorinated aldehyde synthesis:

- Hydroformylation of Fluoroalkenes:

Rhodium-catalyzed hydroformylation of 3,3,3-trifluoropropene ($$ \text{CF}3\text{CH}=\text{CH}2 $$) enabled the production of 2-(trifluoromethyl)propionaldehyde with high regioselectivity ($$ \text{iso/normal} = 95/5 $$) and enantiomeric excess (up to 90% ee).

$$

\text{CF}3\text{CH}=\text{CH}2 + \text{CO} + \text{H}2 \xrightarrow{\text{Rh catalyst}} \text{CF}3\text{CH}(\text{CH}_3)\text{CHO}

$$ - Horner-Wadsworth-Emmons Reaction:

A 40.6% yield was achieved using tert-butyl 2-(dimethoxyphosphoryl)acetate and sodium hydride, followed by condensation with 3,3,3-trifluoro-2-methylpropanal.

Modern Advances (Post-2010)

Recent innovations focus on sustainability and scalability:

- Continuous Flow Reactors: Gas-phase hydroformylation in flow systems reduces reaction times and improves catalyst turnover.

- Asymmetric Catalysis: Chiral phosphine ligands (e.g., BINAPHOS) enable enantioselective synthesis, critical for pharmaceutical applications.

Key Synthetic Routes Comparison

| Method | Catalyst | Yield (%) | Selectivity |

|---|---|---|---|

| Hydroformylation | Rh/BINAPHOS | 85 | 95% iso |

| Horner-Wadsworth | NaH/THF | 40.6 | N/A |

| Oxidative Cleavage | Ozone | 70 | 80% |

Traditional Organic Synthesis Approaches

Fluoroolefin Reaction Pathways

The synthesis of 2-(trifluoromethyl)propionaldehyde via fluoroolefin reaction pathways represents a significant approach in organofluorine chemistry. One of the primary methods involves the reaction of trifluoropropene with carbon monoxide under specific conditions. This hydroformylation reaction utilizes a rhodium-based catalyst system to achieve the transformation [1]. The reaction proceeds under controlled conditions, typically employing carbonylhydridetris(triphenylphosphine)rhodium(I) in toluene at 80°C for approximately 15 hours in an autoclave [1]. This method has been reported to provide 2-(trifluoromethyl)propionaldehyde in yields of approximately 90% [1].

The mechanism of this transformation involves coordination of the fluoroolefin to the rhodium catalyst, followed by insertion of carbon monoxide into the metal-carbon bond. The regioselectivity of this process is significantly influenced by the trifluoromethyl group, which directs the carbonylation to occur at the less hindered carbon atom [2]. The strong electron-withdrawing nature of the CF3 group creates an electronic bias that guides the reaction pathway [3].

Another important fluoroolefin approach involves the nucleophilic addition of trifluoromethyl anion (CF3-) to appropriate olefinic precursors followed by oxidation. This method utilizes reagents such as the Ruppert-Prakash reagent (trifluoromethyltrimethylsilane, TMS-CF3) in the presence of a catalytic amount of fluoride source [4]. The reaction proceeds through the formation of a nucleophilic CF3 species that adds to the olefinic substrate, followed by subsequent transformations to yield the desired aldehyde [3] [4].

The fluoroolefin pathway also encompasses reactions involving fluorinated allylboronate intermediates. These reactions can proceed through substrate- or catalyst-controlled routes, offering stereoselective access to trifluoromethylated compounds [5]. The reaction of trifluoromethyl-fluoro-substituted allylboronates with appropriate substrates can lead to the formation of trifluoromethylated aldehydes through carefully controlled reaction conditions [5].

Oxidation of Trifluoromethylated Alcohol Precursors

The oxidation of trifluoromethylated alcohol precursors represents another traditional approach for the synthesis of 2-(trifluoromethyl)propionaldehyde. This method involves the controlled oxidation of α-trifluoromethyl alcohols to the corresponding trifluoromethyl aldehydes or ketones.

One effective methodology employs nitroxide catalysts with potassium persulfate as the terminal oxidant [6] [7]. This approach has proven particularly effective for the oxidation of α-trifluoromethyl alcohols bearing aromatic, heteroaromatic, and conjugated substituents [6]. The reaction typically proceeds under mild conditions, with temperatures around 50°C and reaction times of approximately 48 hours [7].

The mechanism of this oxidation involves the heat-activated homolytic cleavage of potassium persulfate, generating sulfate radical anions (SO4-- ) [7]. These radical anions oxidize the nitroxide catalyst to the corresponding oxoammonium cation through a single-electron transfer (SET) process [7]. The oxoammonium cation then performs the oxidation of the alcohol substrate, which is activated by coordination with pyridine, to form the desired aldehyde or ketone product [7].

Another approach utilizes oxoammonium salts such as 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate for the oxidation of α-trifluoromethyl alcohols [8]. Under basic conditions, this oxidation proceeds rapidly and affords good to excellent yields of trifluoromethyl aldehydes or ketones without concomitant formation of hydrates [8]. The byproduct of the oxidation can be easily recovered and reoxidized to regenerate the oxoammonium salt, making this method particularly attractive from a sustainability perspective [8].

It is important to note that the oxidation of α-trifluoromethyl alcohols presents unique challenges due to the inductive effect of the trifluoromethyl group, which raises the activation barrier for oxidation [6]. This effect can be attributed to the electron-withdrawing nature of the CF3 group, which influences the reactivity of the alcohol functionality [6]. Consequently, classical methods for alcohol oxidation are often insufficient for trifluoromethylated substrates, necessitating the development of specialized oxidation protocols [6].

Catalytic Strategies for β-Fluorinated Aldehyde Production

Wacker-Type Oxidation of Allylic Fluorides

The Wacker-type oxidation of allylic fluorides represents a powerful catalytic strategy for the direct synthesis of β-fluorinated aldehydes, including 2-(trifluoromethyl)propionaldehyde. This approach has emerged as a particularly efficient method due to its high regioselectivity and functional group tolerance.

The traditional Wacker oxidation involves the transformation of terminal or 1,2-disubstituted alkenes to ketones through the action of catalytic palladium(II), water, and a co-oxidant [9]. However, when applied to allylic fluorides, the reaction pathway can be modified to favor aldehyde formation. This modification is particularly significant for the synthesis of β-fluorinated aldehydes, which are valuable building blocks in organic synthesis [10] [11].

A key advancement in this area has been the development of an aldehyde-selective Wacker-type oxidation of allylic fluorides employing a nitrite catalyst [10] [11]. This method represents a direct route to prepare β-fluorinated aldehydes, with allylic fluorides bearing a variety of functional groups being transformed in high yield and very high regioselectivity [10] [11].

The mechanism of this transformation involves several key steps. Initially, the allylic fluoride coordinates to the palladium center to form a π-complex [9]. The presence of the fluorine atom significantly influences the electronic properties of the alkene, affecting both the rate and regioselectivity of the subsequent steps [10]. The nucleophilic attack of water or another oxygen nucleophile on the coordinated alkene, followed by β-hydride elimination and reductive elimination, leads to the formation of the β-fluorinated aldehyde [9] [12].

Preliminary mechanistic investigations suggest that inductive effects have a strong influence on the rate and regioselectivity of the oxidation [10] [11]. The distance dependence of regioselectivity on fluoride proximity has been studied, revealing that high aldehyde selectivity in the case of allylic fluorides depreciates as the distance between the fluorine atom and the olefin increases [10]. This observation supports the key role of inductive effects in enhancing regioselectivity under nitrite-modified Wacker conditions [10].

The Wacker-type oxidation of allylic fluorides offers several advantages for the synthesis of β-fluorinated aldehydes. The method is direct, avoiding the need for multiple synthetic steps or harsh reaction conditions [10] [11]. Additionally, the unpurified aldehyde products serve as versatile intermediates, enabling access to a diverse array of fluorinated building blocks through subsequent transformations [10] [11].

Nitrite-Modified Catalytic Systems

Nitrite-modified catalytic systems have emerged as a significant advancement in the synthesis of β-fluorinated aldehydes, including 2-(trifluoromethyl)propionaldehyde. These systems offer enhanced regioselectivity and efficiency compared to traditional catalytic approaches.

The development of nitrite-modified Wacker oxidation represents a breakthrough in this area [10] [13] [11]. This method employs a nitrite catalyst in conjunction with palladium to achieve highly regioselective oxidation of allylic fluorides to β-fluorinated aldehydes [10] [11]. The nitrite modification significantly alters the reaction pathway, favoring aldehyde formation over ketone production, which is typically observed in standard Wacker oxidations [9] [11].

The mechanism of nitrite-modified catalytic systems involves several key interactions. The nitrite anion is believed to coordinate to the palladium center, modifying its electronic properties and influencing the subsequent steps of the catalytic cycle [10] [13]. This coordination affects the nucleophilic attack step, directing it to occur at a specific position and thereby enhancing regioselectivity [10] [13].

A notable feature of nitrite-modified catalytic systems is their ability to transform allylic fluorides bearing a variety of functional groups in high yield and very high regioselectivity [10] [11]. This broad substrate scope makes the method particularly valuable for the synthesis of diverse β-fluorinated aldehydes [10] [11].

The influence of the fluorine atom's position on regioselectivity has been systematically studied in nitrite-modified catalytic systems [10]. The high aldehyde selectivity observed with allylic fluorides gradually decreases as the distance between the fluorine atom and the olefin increases [10]. This trend supports the hypothesis that inductive effects play a crucial role in determining regioselectivity in these systems [10].

Another advantage of nitrite-modified catalytic systems is their compatibility with various functional groups, allowing for the synthesis of complex β-fluorinated aldehydes [10] [11]. The unpurified aldehyde products obtained from these reactions can serve as versatile intermediates for further transformations, enabling access to a diverse array of fluorinated building blocks [10] [11].

The development of nitrite-modified catalytic systems represents a significant advancement in the field of organofluorine chemistry, offering a direct and efficient route to β-fluorinated aldehydes [10] [13] [11]. These systems combine high regioselectivity with broad substrate scope, making them valuable tools for the synthesis of 2-(trifluoromethyl)propionaldehyde and related compounds [10] [11].

- Traditional Organic Synthesis Approaches

1.1 Fluoroolefin Reaction Pathways

1.2 Oxidation of Trifluoromethylated Alcohol Precursors - Catalytic Strategies for β-Fluorinated Aldehyde Production2.1 Wacker-Type Oxidation of Allylic Fluorides2.2 Nitrite-Modified Catalytic Systems

Spectroscopic Properties

3.1.1 Nuclear-Magnetic-Resonance (NMR) Spectral Analysis

Table 1 lists the solution-state NMR parameters most frequently reported for the compound. Data were taken from spectra recorded at 298 K in benzene-d₆ or chloroform-d, following hydroformylative syntheses that afforded analytically pure material [1] [2].

Table 1 Solution NMR parameters of 2-(Trifluoromethyl)propionaldehyde

| Nucleus | δ / ppm (multiplicity, J / Hz, assignment) | Solvent | Reference |

|---|---|---|---|

| ¹H | 1.30 (s, 3 H, C(CH₃)–), 4.83 – 4.87 (q, 1 H, CH), 9.19 (q, 1 H, CHO) | C₆D₆ | [1] |

| ¹H | 1.53 (d, J = 7.2, 3 H), 4.80 (q, J = 7.2, 1 H), 9.45 (s, 1 H) | CDCl₃ | [1] |

| ¹⁹F | −70.2 (s, 3 F, CF₃) | C₆D₆ | [1] |

| ¹³C | 14.4 (CH₃), 58.7 (q, J ≈ 24, C*F₃), 192.1 (CHO) | C₆D₆ | [1] |

Key observations

- The ¹⁹F singlet at −70 ppm is diagnostic for an isolated aliphatic CF₃ group and displays a ²J_FH of 7–10 Hz with the adjacent methine proton, confirming direct bonding [2].

- The aldehydic ¹H resonance remains a sharp singlet because long-range ⁵J coupling with the CF₃ fluorines is negligible at room temperature.

- Deshielding of the formyl carbon (δ ≈ 192 ppm) is 10–12 ppm greater than that of unsubstituted propanal, consistent with the −I effect of –CF₃ [1].

3.1.2 Infra-red (IR) Vibrational Signatures

Table 2 lists the principal gas-phase and neat-film absorptions. Assignments follow standard group-frequency correlations for saturated aldehydes [3] and trifluoromethyl derivatives [4].

Table 2 Characteristic IR absorptions of 2-(Trifluoromethyl)propionaldehyde

| ṽ / cm⁻¹ (intensity) | Assignment | Comment |

|---|---|---|

| 2758 (m), 2722 (m) | Formyl C–H Fermi doublet | Aldehyde diagnostic [3] |

| 1736 (s) | ν(C=O) | Up-shifted 20 cm⁻¹ vs. propanal owing to −I of –CF₃ [4] |

| 1190 (s), 1125 (s) | νas(CF₃), νs(CF₃) | Split because of CF₃–C sp³ environment |

| 1340 (m) | δ(CH₃) | Methyl bend adjacent to electron-withdrawing group |

| 733 (m) | ρ(CH₃) / coupled CF₃ deformation | — |

No absorptions are present in the 2100–2250 cm⁻¹ region, confirming the absence of triple bonds.

Thermodynamic Parameters

3.2.1 Boiling Point and Phase Behavior

Table 3 Experimental and predicted phase data

| Property (p = 101.3 kPa) | Value | Method / reference |

|---|---|---|

| Normal boiling point | 66 °C | Kugelrohr distillation during catalytic hydroformylation work-up [1] |

| Normal melting point | < −50 °C (no freezing at dry-ice temperature) | Observed behaviour during preparative storage [2] |

| Density (20 °C) | 1.16 g cm⁻³ | Group contribution estimate (CF₃ increases ρ) [5] |

| Refractive index n_D²⁰ | 1.336 (pred.) | Lorentz–Lorenz using ρ; not yet measured |

The liquid forms an azeotrope-free mixture with non-polar solvents and shows no solid–solid transitions down to −80 °C, indicating a broad single-phase liquid window useful for low-temperature studies.

3.2.2 Dipole Moment Calculations

Density-functional geometry optimisation (B3LYP/6-311+G(d,p)) followed by finite-field evaluation of the molecular dipole yields

μ_calcd = 3.8 Debye (gas phase, equilibrium conformer) [6].

For comparison, propanal (CH₃–CH₂–CHO) exhibits μ = 2.52 D [7]. The 50% increase reflects the strong −I/−M contribution of the trifluoromethyl substituent, which polarises the C–CHO bond and stabilises a short intramolecular vector from the carbonyl oxygen toward the CF₃ group [6]. No experimental gas-phase moment has yet been reported.

Summary of Key Findings

- Substitution of propanal with a –CF₃ group at C-2 induces a diagnostic ¹⁹F singlet at −70 ppm and up-field shifts all ¹H resonances relative to the parent aldehyde, simplifying spectral identification [1] [2].

- The carbonyl stretch at 1736 cm⁻¹ is significantly strengthened and shifted by ca. 20 cm⁻¹, serving as a quick IR fingerprint for quality control [3] [4].

- The compound distils cleanly at 66 °C under ambient pressure and remains liquid well below −50 °C, facilitating handling in kinetic and spectroscopic experiments [1].

- Quantum-chemical analysis predicts a molecular dipole moment of 3.8 D, rationalising its higher dielectric interactions and modest solubility in polar aprotic media compared with non-fluorinated analogues [6] [7].

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Flammable;Irritant